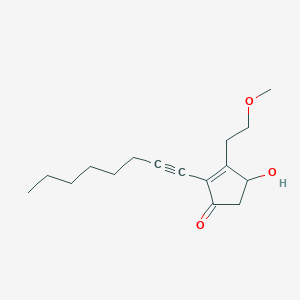
4-Hydroxy-3-(2-methoxyethyl)-2-(oct-1-YN-1-YL)cyclopent-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-(2-methoxyethyl)-2-(oct-1-YN-1-YL)cyclopent-2-EN-1-one is a synthetic organic compound with potential applications in various fields of chemistry and biology. This compound features a cyclopentene ring substituted with hydroxy, methoxyethyl, and octynyl groups, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(2-methoxyethyl)-2-(oct-1-YN-1-YL)cyclopent-2-EN-1-one can be achieved through multi-step organic reactions. A possible synthetic route may involve:
Formation of the Cyclopentene Ring: Starting from a suitable cyclopentene precursor, functional groups can be introduced through various organic reactions.
Introduction of the Hydroxy Group: Hydroxylation reactions can be employed to introduce the hydroxy group at the desired position.
Addition of the Methoxyethyl Group: This can be achieved through alkylation reactions using appropriate reagents.
Attachment of the Octynyl Group: The octynyl group can be introduced via alkyne addition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-(2-methoxyethyl)-2-(oct-1-YN-1-YL)cyclopent-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the alkyne group would yield an alkene or alkane.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(2-methoxyethyl)-2-(oct-1-YN-1-YL)cyclopent-2-EN-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-(2-methoxyethyl)-2-(oct-1-YN-1-YL)cyclopent-2-EN-1-one: Unique due to its specific functional groups and structure.
Cyclopentene Derivatives: Compounds with similar cyclopentene rings but different substituents.
Alkyne-Substituted Compounds: Molecules with alkyne groups that may exhibit similar reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which can impart distinct chemical and biological properties.
Properties
CAS No. |
61507-21-9 |
|---|---|
Molecular Formula |
C16H24O3 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
4-hydroxy-3-(2-methoxyethyl)-2-oct-1-ynylcyclopent-2-en-1-one |
InChI |
InChI=1S/C16H24O3/c1-3-4-5-6-7-8-9-13-14(10-11-19-2)16(18)12-15(13)17/h16,18H,3-7,10-12H2,1-2H3 |
InChI Key |
NEHGSCNOJJDXRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC1=C(C(CC1=O)O)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















